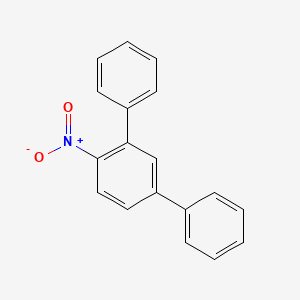

4'-Nitro-M-terphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19625-70-8 |

|---|---|

Molecular Formula |

C18H13NO2 |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

1-nitro-2,4-diphenylbenzene |

InChI |

InChI=1S/C18H13NO2/c20-19(21)18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H |

InChI Key |

AIRKGZAPDMIDCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 4 Nitro M Terphenyl

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise atomic-level information about the arrangement of molecules in a crystalline solid. This includes details on molecular geometry, packing arrangements, and intermolecular interactions, which collectively dictate the material's bulk properties. While direct SC-XRD data specifically for 4'-Nitro-M-terphenyl was not extensively detailed in the provided snippets, insights from related terphenyl systems and nitro-aromatic compounds offer a strong basis for understanding its expected structural characteristics.

Analysis of Dihedral Angles and Planarity in Terphenyl Architectures

Terphenyls, consisting of three phenyl rings linked by single bonds, are inherently non-planar due to steric repulsion between the ortho-hydrogens of adjacent phenyl rings. This steric hindrance forces a twist, resulting in significant dihedral angles between the rings. For example, in o-terphenyl (B166444), the dihedral angles between the central and outer phenyl rings are approximately 45-50° pw.edu.pl. Studies on fluorinated terphenyls have shown dihedral angles ranging from 44.1(4)° to larger values like 83.87(4)° when influenced by specific intermolecular interactions such as C—H···F hydrogen bonding, indicating a more twisted core researchgate.netpsu.edu. In related systems like nitrobiphenyl, dihedral angles between phenyl rings can range from 30-40°, with the nitro group itself making a dihedral angle of approximately 12.5(3)° with its attached benzene (B151609) ring in some contexts pw.edu.plresearchgate.net. The presence of a nitro group, particularly in an ortho or meta position relative to the inter-ring bond, can further influence these dihedral angles through electronic effects and steric interactions, potentially leading to deviations from the typical terphenyl conformation.

Table 3.1: Representative Dihedral Angles in Terphenyl and Related Systems

| Compound/System | Dihedral Angle (between rings) | Notes | Citation |

| o-Terphenyl (general) | ~45-50° | Due to steric hindrance | pw.edu.pl |

| Fluorinated terphenyl (influenced by C-H···F bonding) | ~83.87° | More twisted, less planar core | psu.edu |

| Fluorinated terphenyl (general) | ~44.1° | Twist between phenyl rings | researchgate.net |

| Nitrobiphenyl (general) | ~30-40° | Nonplanar phenyl rings | researchgate.net |

| Nitro-substituted chalcone (B49325) (nitro-phenyl ring) | ~12.5° | Dihedral angle of nitro group with its phenyl ring | pw.edu.pl |

| Terphenyl-4,4''-dicarboxylic acid derivative | ~22.35°, ~58.42° | Angles between carboxylate rings and central phenyl, and between phenyls | vu.lt |

Conformational Landscapes and Rotational Barriers in Nitro-Terphenyl Systems

The conformational landscape of a molecule describes the various spatial arrangements it can adopt, influenced by internal rotations around single bonds and external factors like steric hindrance and electronic interactions. Rotational barriers are the energy required to overcome these influences and rotate between different conformers. For terphenyl systems, these rotations occur around the single bonds connecting the phenyl rings, and the presence of a nitro group can significantly modulate these dynamics.

Influence of the Nitro Group on Aromatic Ring Orientations and Rotational Dynamics

The nitro group (-NO₂) is an electron-withdrawing substituent that can influence both the electronic distribution and the steric profile of a molecule. In terphenyl systems, the nitro group's position relative to the inter-ring bonds can affect the rotational dynamics. While the general steric repulsion between phenyl rings leads to non-planarity, the nitro group's presence can either enhance or reduce these effects depending on its location.

Studies on terephthalate (B1205515) derivatives in metal-organic frameworks (MOFs) have provided compelling evidence for the nitro group's influence on rotational barriers. For example, in nitro-substituted terephthalic acid linkers, the calculated rotational energy barrier for the phenyl ring relative to the carboxylate group was found to be significantly lower (17.1 kJ/mol) compared to unsubstituted terephthalic acid (47.7 kJ/mol) chemrxiv.orgvu.lt. This reduction in barrier height suggests that the nitro group, in this specific context, may facilitate rotation, possibly through electronic effects or by favorably altering the steric interactions within the MOF structure. Conversely, in other systems, ortho-substituted nitro groups have been shown to increase steric and electrostatic repulsion, contributing to greater conformational strain ufms.br. The precise impact of the nitro group on the rotational dynamics of this compound would depend on its specific position on the terphenyl backbone and the interplay of steric and electronic factors. The general flexibility of the terphenyl framework, with multiple rotatable bonds, allows for a complex conformational landscape that is sensitive to such substituent effects.

Electronic Structure and Spectroscopic Characterization Through Advanced Methodologies

Theoretical Investigations of Electronic Structure

The electronic nature of 4'-Nitro-m-terphenyl is governed by the interplay of its three phenyl rings and the electron-withdrawing nitro group. These structural features create a unique electronic environment that can be meticulously explored using theoretical models.

Density Functional Theory (DFT) Applications in Electronic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. bohrium.com DFT methods are used to calculate the optimized geometry, electronic descriptors, and various spectroscopic properties of molecules. researchgate.netresearchgate.net For nitro-containing aromatic compounds, DFT is particularly effective in describing the electronic effects induced by the nitro substituent. bohrium.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic or electron-donating capability. libretexts.orgpku.edu.cn Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the FMO analysis would reveal how the terphenyl backbone and the nitro group influence the spatial distribution and energy levels of these key orbitals, thereby dictating the molecule's reactivity hotspots. The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, enhancing the molecule's electron-accepting properties.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital |

Charge Distribution and Delocalization Studies (e.g., Mulliken Charges, Natural Bond Orbital (NBO) Analysis)

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for calculating atomic charges. stackexchange.comorientjchem.org While Mulliken charges are computationally simple, they are known to be highly dependent on the basis set used in the calculation. stackexchange.com NBO analysis is generally considered more robust as it is based on the electron density and provides a more chemically intuitive picture of bonding and charge distribution. stackexchange.com

NBO analysis also reveals details about charge delocalization by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netmdpi.com For this compound, this analysis would quantify the charge on each atom, highlighting the polarization caused by the electronegative nitro group. It would also describe the hyperconjugative interactions that lead to intramolecular charge transfer, stabilizing the molecule.

Interactive Data Table: Atomic Charges (Hypothetical) Note: This table illustrates the type of data produced by Mulliken and NBO analyses. The values are hypothetical due to the absence of specific literature on this compound.

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| N (of NO₂) | +0.50 | +0.75 |

| O1 (of NO₂) | -0.35 | -0.50 |

| O2 (of NO₂) | -0.35 | -0.50 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule in three dimensions. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would visually confirm the effects of the nitro group. A strong negative potential would be expected around the oxygen atoms of the nitro group, identifying them as the primary sites for electrophilic interactions. research-nexus.net The hydrogen atoms of the phenyl rings would likely show positive potential.

Non-Covalent Interaction (NCI) Analyses

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding molecular conformation, crystal packing, and supramolecular chemistry. mdpi.comfrontiersin.org The NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, is a computational method that identifies and characterizes these weak interactions in real space. researchgate.net

In a molecule like this compound, NCI analysis would reveal intramolecular interactions, such as C-H···π interactions, that stabilize its three-dimensional structure. In a condensed phase or crystal structure, this analysis would be essential to identify the intermolecular forces, like π-stacking between the phenyl rings, that govern its solid-state architecture. mdpi.com

Hyperpolarizability and Nonlinear Optical (NLO) Properties Calculations

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties. These materials interact with intense light fields to produce new fields with altered frequencies, a property valuable in telecommunications and photonics. The first hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response. rasayanjournal.co.in

Computational methods can reliably predict the hyperpolarizability of molecules. researchgate.net The presence of the π-conjugated terphenyl system and the strong electron-withdrawing nitro group in this compound suggests it may possess significant NLO activity. Theoretical calculations of its dipole moment (μ), polarizability (α), and first hyperpolarizability (β) would be necessary to quantify its potential as an NLO material. utwente.nl

Interactive Data Table: NLO Properties (Hypothetical) Note: This table shows typical parameters calculated in an NLO study. The values are illustrative placeholders as no specific data for this compound was found.

| Property | Calculated Value (a.u.) | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.5 | Debye |

| Polarizability (α) | 250 | 10⁻²⁴ esu |

Advanced Spectroscopic Probes for Electronic and Structural Properties

The electronic structure and three-dimensional arrangement of this compound are elucidated through a variety of advanced spectroscopic techniques. These methodologies provide critical insights into the molecule's fundamental characteristics by probing the electronic environments of its nuclei, its characteristic vibrational modes, and the nature of its electronic transitions. While comprehensive experimental data for this compound is not extensively published, a detailed spectroscopic profile can be constructed by analyzing the well-understood contributions of the m-terphenyl (B1677559) framework and the nitro functional group, drawing upon research on analogous compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," allowing for the identification of specific functional groups and structural features.

The vibrational spectrum of this compound is dominated by modes arising from the terphenyl backbone and the nitro group.

Nitro Group Vibrations: The most characteristic IR and Raman bands for this compound are those of the nitro group. longdom.org Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds are expected. The asymmetric stretch (ν_as_(NO₂)) typically appears in the 1500–1560 cm⁻¹ region, while the symmetric stretch (ν_s_(NO₂)) is found in the 1300–1370 cm⁻¹ range. researchgate.net

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings typically give rise to a group of bands in the 1400–1610 cm⁻¹ region.

Terphenyl Backbone Vibrations: The C-C inter-ring stretching mode, a key feature in terphenyls, is expected to be present. In p-terphenyl (B122091), this mode is observed in the Raman spectrum at approximately 1280 cm⁻¹, and its characteristics can be sensitive to molecular planarity and temperature. hpstar.ac.cnresearchgate.net A similar mode would be expected for the m-terphenyl structure.

Table 2: Prominent Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of sp² C-H bonds in the phenyl rings. |

| Asymmetric N-O Stretch (ν_as(NO₂)) | 1500 - 1560 | IR, Raman | A strong, characteristic band for the nitro group. researchgate.net |

| Symmetric N-O Stretch (ν_s_(NO₂)) | 1300 - 1370 | IR, Raman | Another strong, identifying band for the nitro group. researchgate.net |

| Aromatic C=C Stretch | 1400 - 1610 | IR, Raman | Multiple bands corresponding to skeletal vibrations of the phenyl rings. |

| C-C Inter-ring Stretch | ~ 1280 | Raman | Indicative of the connection between the phenyl rings. hpstar.ac.cnresearchgate.net |

| C-N Stretch | 800 - 900 | IR | Vibration of the bond connecting the phenyl ring and the nitro group. |

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. It is particularly useful for studying conjugated systems and molecules containing chromophores.

The m-terphenyl core of the molecule is a significant chromophore, possessing a delocalized π-electron system that gives rise to π → π* electronic transitions. For unsubstituted m-terphenyl, these transitions result in an excitation peak around 246 nm and an emission peak around 339 nm. aatbio.com

The introduction of the nitro group (-NO₂) onto the central ring profoundly modifies the electronic spectrum. The nitro group acts as both a chromophore and a powerful auxochrome (a group that alters the absorption of a chromophore).

Bathochromic Shift: The nitro group extends the conjugation of the π-system and, due to its electron-withdrawing nature, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (or red) shift of the π → π* transition to a longer wavelength compared to unsubstituted terphenyl. docbrown.inforesearchgate.net

n → π Transition:* The nitro group possesses non-bonding electrons on its oxygen atoms. This allows for a weak n → π* transition, which typically occurs at a longer wavelength than the primary π → π* transitions. msu.edu

Charge-Transfer (CT) Bands: The combination of the electron-donating terphenyl system and the electron-accepting nitro group can lead to the appearance of an intramolecular charge-transfer (CT) band. researchgate.net This transition involves the movement of electron density from the phenyl rings to the nitro group upon excitation.

While specific emission data for this compound is scarce, related nitroaromatic compounds are often weakly fluorescent or non-fluorescent, as the nitro group can promote non-radiative decay pathways, such as intersystem crossing. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Origin | Expected λₘₐₓ Region (nm) | Notes |

| π → π | Excitation of electrons within the conjugated terphenyl π-system. | 250 - 320 | Shifted to a longer wavelength (red-shifted) compared to unsubstituted terphenyl due to the influence of the nitro group. aatbio.comdocbrown.inforesearchgate.net |

| n → π | Excitation of a non-bonding electron from an oxygen of the -NO₂ group. | > 320 | Typically a weak absorption band. msu.edu |

| Charge-Transfer | Electron density transfer from the π-system of the rings to the -NO₂ group. | Variable | This transition is highly sensitive to solvent polarity and can contribute to the overall absorption profile, often overlapping with other bands. researchgate.net |

Reactivity Studies and Mechanistic Pathways of 4 Nitro M Terphenyl

Influence of the Nitro Group on Overall Reactivity Profiles

The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.govquora.com This strong electron withdrawal significantly reduces the electron density of the terphenyl backbone, particularly on the central benzene (B151609) ring to which it is attached. nih.govquora.com

Key Effects of the Nitro Group:

Deactivation towards Electrophilic Aromatic Substitution: The decreased electron density on the aromatic rings makes 4'-nitro-m-terphenyl less susceptible to attack by electrophiles. quora.comquora.com Reactions that typically proceed readily with unsubstituted benzene, such as nitration or halogenation, would require more forceful conditions. The quaternized nitrogen in the nitro group effectively denudes the aryl ring of its electron density. quora.com

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring system, especially at the ortho and para positions relative to the nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com Nucleophiles can attack these electron-poor carbon centers, leading to the displacement of a leaving group, should one be present. nih.gov

Directional Influence: The nitro group directs incoming electrophiles to the meta position on the central ring, as the ortho and para positions are more deactivated due to resonance stabilization. quora.com For nucleophilic attack, the primary sites are the carbons ortho and para to the nitro group. mdpi.com

The versatile reactivity of nitro compounds stems from these diverse properties. Reactions can proceed through direct nucleophilic attack to form intermediate σ-adducts or via single-electron transfer to create a radical-ion pair. nih.gov

Investigation of Electrophilic and Nucleophilic Substitution Reactions in Nitro-Terphenyls

Electrophilic Aromatic Substitution (EAS):

As established, the nitro group is strongly deactivating, making further electrophilic substitution on the central ring of this compound challenging. For a typical nitration reaction on an unsubstituted aromatic ring, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com

The general mechanism involves:

Generation of Electrophile: Protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule, forms the nitronium ion. masterorganicchemistry.com

Nucleophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (arenium ion). This step is typically the rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon bearing the new nitro group, restoring aromaticity. masterorganicchemistry.com

In the case of this compound, this process would be significantly slower than for benzene due to the deactivating nature of the existing nitro group.

Nucleophilic Aromatic Substitution (SNAr):

Nitro-activated aromatic rings are highly susceptible to SNAr reactions. The rate of these reactions is dependent on the electrophilicity of the ring. nih.gov The presence of the nitro group stabilizes the negative charge in the intermediate Meisenheimer complex that forms upon nucleophilic attack. nih.govnih.gov

A general SNAr mechanism proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate (σ-adduct or Meisenheimer complex).

Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

While this compound itself does not have an inherent leaving group on the central ring, derivatives with halogens or other suitable groups at the ortho or para positions would be highly reactive towards nucleophiles like alkoxides, amines, or thiolates. The nitro group itself can, in some contexts, act as a leaving group. nih.govck12.org

Table 1: Comparison of Reactivity in Aromatic Substitution

| Reaction Type | Substrate | Reactivity | Directing Effect of NO₂ Group |

|---|---|---|---|

| Electrophilic Substitution | This compound | Deactivated | Meta-directing |

| Nucleophilic Substitution | Halogenated this compound | Activated | Ortho, Para-directing |

Radical Pathways in Nitro-Terphenyl Chemical Transformations

Nitroaromatic compounds are well-known to participate in reactions involving radical intermediates. rsc.org The nitro group can be reduced via single-electron transfer (SET) to form a radical anion. This process is a key initial step in many transformations. nih.gov

Formation and Reactivity of Nitro Radical Anions: The electron-accepting nature of the nitro group facilitates its reduction. This can be initiated by chemical reductants, electrochemical methods, or photochemically. Once formed, the this compound radical anion can undergo several subsequent reactions:

Dimerization or Polymerization: Radical anions can couple with other molecules.

Fragmentation: The C-N bond can cleave, leading to the formation of a nitrite (B80452) ion and an aryl radical.

Reaction with other Radicals: These species can interact with other radicals present in the system, such as hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals in advanced oxidation processes. researchgate.netnih.gov

Recent research has highlighted the significant progress in the chemistry of nitro radicals, providing efficient pathways to synthesize various compounds like amines, oximes, and alkenes. rsc.org For instance, nitrogen dioxide radicals (•NO₂) can be key nitrating agents in certain environments, reacting with phenoxy radicals that may form on the terphenyl structure under oxidative conditions. researchgate.net The m-terphenyl (B1677559) ligand framework itself has been employed to create paramagnetic organometallic compounds, showcasing the stability of radical species within this steric environment. wikipedia.orgresearchgate.net

Photochemical and Thermal Reactivity Assessments of Nitro-Terphenyls

The reactivity of nitroaromatic compounds can be significantly altered by the input of thermal or photochemical energy. mdpi.com

Thermal Reactivity: Nitroaromatic compounds are generally stable at moderate temperatures. However, at elevated temperatures, they can undergo decomposition. The thermal stability is a critical parameter, particularly for applications in materials science. While specific high-temperature studies on this compound are not widely detailed, thermal reactions in related systems, such as the Smiles rearrangement of nitrophenoxy ethylamines, demonstrate that intramolecular nucleophilic aromatic substitution can be thermally driven, particularly with ortho- and para-nitro isomers. researchgate.net

Photochemical Reactivity: The absorption of UV-Vis light can promote a nitroaromatic molecule to an excited state, opening up unique reaction pathways not accessible under thermal conditions.

Photo-reduction: In the presence of a hydrogen donor, the excited state of a nitroaromatic compound can abstract a hydrogen atom, initiating a reduction cascade that can ultimately lead to the corresponding amino compound.

Photo-substitution: Photochemically induced nucleophilic aromatic substitution (photo-SNAr) is a known reaction for nitroaromatics. Interestingly, the regioselectivity can differ from thermal reactions. For instance, in the photo-Smiles rearrangement of the meta-isomer of β-(nitrophenoxy)ethylamine, the reaction proceeds from the triplet excited state, whereas the ortho and para isomers react thermally but not photochemically to give the same rearrangement product. researchgate.net

Photo-induced Radical Formation: Light can facilitate the formation of radicals, which can then engage in the pathways described in the previous section. researchgate.netmdpi.com

The specific photochemical behavior of this compound would depend on factors like the excitation wavelength, the solvent, and the presence of other reactive species. mdpi.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Benzene |

| Nitric acid |

| Sulfuric acid |

| Nitronium ion |

Computational Chemistry and Theoretical Modeling of 4 Nitro M Terphenyl

Quantum Chemical Calculations for Prediction of Molecular and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic characteristics of 4'-Nitro-M-terphenyl. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived. nih.gov For a molecule like this compound, this includes optimizing the molecular geometry to find the most stable arrangement of atoms, calculating the energies of frontier molecular orbitals (HOMO and LUMO), generating molecular electrostatic potential maps to identify reactive sites, and determining global reactivity descriptors. researchgate.netresearchgate.net These descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity, help in predicting the molecule's stability and reactivity. researchgate.net

The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set. researchgate.netnih.gov The functional is an approximation for the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. youtube.com

Functionals: DFT functionals are often categorized on a conceptual "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy. nih.gov

Local Density Approximation (LDA): The simplest functionals, rarely used for chemical accuracy today.

Generalized Gradient Approximation (GGA): Incorporates the electron density and its gradient, offering better accuracy. Examples include PBE and PW91. researchgate.net

Meta-GGA: Adds the kinetic energy density for further refinement.

Hybrid Functionals: Mix a portion of exact Hartree-Fock exchange with a GGA or meta-GGA functional. B3LYP is a widely used example for organic molecules. nih.govnih.govmdpi.com

Double-Hybrid Functionals: Include a portion of second-order Møller–Plesset perturbation theory (MP2) for correlation, often providing high accuracy at a greater computational cost. nih.gov

Basis Sets: Basis sets describe the atomic orbitals used to construct the molecular wave function. Larger basis sets provide more flexibility and yield more accurate results but are computationally more demanding. youtube.comsouthampton.ac.uk

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)): These are widely used for organic molecules. The notation indicates the number of functions used for core and valence electrons. researchgate.netyoutube.com Symbols in parentheses denote the addition of polarization functions ((d) for heavy atoms, (d,p) for heavy atoms and hydrogens) and diffuse functions (+ or ++). Diffuse functions are particularly important for describing systems with lone pairs, anions, or long-range interactions, which can be relevant for the nitro group. researchgate.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to converge systematically toward the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions.

For a molecule like this compound, a common and reliable starting point would be the B3LYP functional paired with a 6-31G(d) or larger basis set. nih.gov For higher accuracy, especially for electronic properties, a hybrid functional like M06-2X or a range-separated functional such as ωB97X-D, combined with a triple-zeta basis set (e.g., 6-311+G(d,p) or cc-pVTZ), would be appropriate. researchgate.net Validation involves comparing calculated properties, such as geometry or spectroscopic data, with available experimental results or with calculations using even higher levels of theory.

| Functional Class | Example Functionals | Basis Set Recommendation | Typical Application for this compound |

|---|---|---|---|

| GGA | PBE, PW91 | 6-31G(d) | Initial geometry optimizations, qualitative analysis. |

| Hybrid (Global) | B3LYP, PBE0 | 6-311G(d,p) | Reliable geometries, energies, and electronic properties. nih.gov |

| Hybrid (Range-Separated) | CAM-B3LYP, ωB97X-D | 6-311+G(d,p) | Improved description of charge-transfer and long-range interactions. researchgate.net |

| Double-Hybrid | B2PLYP, DSD-PBEP86 | cc-pVTZ, aug-cc-pVTZ | High-accuracy benchmark calculations for energies and reaction barriers. |

The m-terphenyl (B1677559) backbone of this compound possesses rotational freedom around the single bonds connecting the three phenyl rings. This flexibility means the molecule can exist in various spatial arrangements, or conformations, each with a different potential energy. Conformational analysis aims to identify the stable conformers, particularly the global minimum energy structure, as this is the most likely geometry the molecule will adopt. researchgate.net

The process typically involves two stages:

Conformational Searching: A systematic or random exploration of the potential energy surface is performed by rotating the key dihedral angles. For this compound, these are the angles between the central and outer phenyl rings. This generates a large number of initial candidate structures. researchgate.net

Energy Minimization: Each candidate structure is then subjected to geometry optimization to find the nearest local energy minimum. hakon-art.com This process is often initially performed using computationally inexpensive molecular mechanics (MM) force fields, such as MMFF94, to quickly screen many conformers. researchgate.netbath.ac.uk Promising low-energy conformers identified by MM are then re-optimized using more accurate quantum mechanical methods, like DFT, to obtain reliable final geometries and relative energies. researchgate.net

Common energy minimization algorithms include the steepest descent and conjugate gradient methods, which iteratively adjust the atomic coordinates to move "downhill" on the potential energy surface until a minimum is reached. hakon-art.com The result is a set of stable conformers and their relative energies, which can be used to calculate population distributions based on the Boltzmann distribution.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. chemrxiv.org MD simulates the motion of atoms and molecules over time by numerically solving Newton's equations of motion. The forces between atoms are calculated using a molecular mechanics force field. youtube.com

An MD simulation of this compound could provide insights into:

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution at a given temperature.

Solvent Interactions: The arrangement and dynamics of solvent molecules around the solute, particularly the interactions with the polar nitro group and the nonpolar phenyl rings.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly behavior.

Setting up an MD simulation involves placing the molecule (or molecules) in a simulation box, which is then typically filled with solvent molecules (e.g., water) to mimic a condensed-phase environment. Periodic boundary conditions are often applied to simulate a bulk system and avoid edge effects. youtube.com The system is then allowed to evolve over time (from nanoseconds to microseconds), and the resulting trajectory—a record of atomic positions and velocities over time—is analyzed to extract dynamic and thermodynamic information.

Advanced Structure-Reactivity and Structure-Property Relationship Modeling

Advanced modeling can be used to establish quantitative structure-reactivity relationships (QSRR) or quantitative structure-property relationships (QSPR). researchgate.netnih.gov These models aim to create a mathematical correlation between a molecule's computed structural or electronic features (descriptors) and an observable property or reactivity. chemrxiv.orgchemrxiv.org

For this compound and a series of related m-terphenyl derivatives, this process would involve:

Descriptor Calculation: Using DFT or other methods to calculate a variety of molecular descriptors for each molecule in the series.

Model Building: Applying statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the experimental property of interest (e.g., reaction rate, solubility, or biological activity). nih.gov

This approach transforms theoretical data into predictive models. For instance, one could investigate how substituting the nitro group with other functional groups affects a particular property, using the model to predict the outcome without synthesizing and testing each compound. nih.gov

| Descriptor Class | Example Descriptors | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Relates to reactivity, polarity, and sites for electrophilic/nucleophilic attack. researchgate.net |

| Thermodynamic | Heat of Formation, Atomization Energy, Gibbs Free Energy | Indicates molecular stability and feasibility of reactions. nih.gov |

| Steric/Topological | Molecular Volume, Surface Area, Ovality | Influences how the molecule fits into active sites or crystal lattices. |

Advanced Applications in Materials Science and Molecular Systems

Utilization in Organic Components for Electronic Devices

Organic electronic materials, defined as carbon-based compounds capable of charge transport, are foundational to devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). researchgate.netyoutube.com The development of new organic semiconductors is crucial for the advancement of this field. researchgate.net Terphenyls, as a class of compounds, serve as a core structure in the development of such materials due to their inherent electronic properties and structural stability.

Semiconductor materials are distinguished by their ability to have their electronic properties controllably altered through the introduction of impurities, a process known as doping. wikipedia.org While silicon has traditionally dominated the semiconductor industry, there is a growing demand for new materials with superior properties for next-generation electronics. ethz.chgatech.edu

The terphenyl backbone is a viable candidate for developing organic semiconductor materials. Research into analogous compounds, such as p-terphenyl (B122091), has demonstrated the utility of this structural motif. For instance, pentacene-doped p-terphenyl crystals have been grown and studied for their potential in organic optoelectronic functional materials. mdpi.com In these systems, the terphenyl molecules form the host crystal lattice, and the introduction of a dopant like pentacene (B32325) alters the material's electronic and optical properties, such as its ultraviolet-visible absorption and fluorescence spectra. mdpi.com As the concentration of the dopant increases, the characteristic spectral peaks of the p-terphenyl host decrease, while those of the guest molecule increase. mdpi.com This ability to tune properties through doping is a hallmark of semiconductor development. wikipedia.org The principles demonstrated with p-terphenyl suggest the potential for other isomers, like m-terphenyl (B1677559) and its derivatives, to serve as core structures in the design of new organic semiconductors.

The optoelectronic properties of organic compounds are of significant interest for applications in devices like solar cells. semanticscholar.org Theoretical studies on π-conjugated organic molecules based on terphenyl and pyrrole (B145914) have been conducted to evaluate their suitability for bulk heterojunction (BHJ) solar cells. semanticscholar.org The performance of such materials is intrinsically linked to their molecular structure, which influences key parameters like the bandgap.

The introduction of functional groups, such as the nitro group (-NO2), onto a terphenyl core can significantly modify its electronic and optical characteristics. The nitro group is strongly electron-withdrawing, which can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This tuning of the electronic structure is a critical strategy in designing materials for specific optoelectronic applications. By adjusting the bandgap and other properties, nitro-terphenyl derivatives could potentially be engineered for use in various organic electronic devices where specific light absorption or emission characteristics are required. semanticscholar.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netnih.gov Their high surface area, tunable pore sizes, and versatile functionalities make them highly attractive for a wide range of applications, including gas storage, separation, and catalysis. nih.govresearchgate.net The organic linker is a critical component that dictates the structure and properties of the resulting MOF. ewadirect.com

The synthesis of MOFs can be achieved through various methods, with the goal of creating a highly ordered, porous structure. mdpi.com The properties of a MOF can be precisely tuned by carefully selecting the metal center and the organic linker. ewadirect.comunito.it One effective strategy for imbuing MOFs with specific functionalities is the use of linkers that are pre-functionalized with chemical groups, such as the nitro group. researchgate.net

Nitro-functionalized MOFs (MOF-NO2s) can be prepared via direct synthesis, where a nitro-containing organic molecule serves as the linker precursor from the outset. researchgate.net This approach allows for the direct incorporation of the nitro group into the framework's structure. An alternative method is post-synthetic modification, where a pre-existing MOF is chemically altered to introduce the desired functional group. researchgate.netnd.edu The electron-withdrawing nature of the nitro group can influence the coordination chemistry during synthesis and ultimately affects the properties of the final material. researchgate.net

| Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Direct Synthesis | Using nitro-functionalized organic linkers from the start of the synthesis process. | Direct and uniform incorporation of functional groups into the framework. | researchgate.net |

| Post-Synthetic Modification (PSM) | Chemically modifying a pre-formed MOF to add nitro groups. | Allows for functionalization of MOFs that cannot be synthesized directly with the desired linker. | researchgate.netnd.edu |

The unique structure of MOFs, featuring high surface areas and well-defined active sites, makes them excellent candidates for heterogeneous catalysis. mdpi.commdpi.com The functionality of the organic linker can play a direct role in the catalytic performance of the material.

MOFs functionalized with nitro groups have demonstrated significant potential in catalysis. researchgate.net The strongly electron-withdrawing nitro group can enhance the Lewis acidity of the MOF framework. researchgate.net This increased Lewis acidity is beneficial for catalyzing a variety of organic reactions that rely on such catalytic sites. researchgate.net For example, these nitro-functionalized MOFs have been successfully employed as catalysts for C-C bond formation reactions. researchgate.net The porous nature of the MOF allows reactants to diffuse to the active sites within the framework, while the specific chemical environment created by the nitro groups facilitates the desired transformation. mdpi.com

| MOF Type | Functional Group Effect | Example Application | Reference |

|---|---|---|---|

| Nitro-functionalized MOFs (MOF-NO2s) | Increases Lewis acidity of the framework due to the electron-withdrawing nature of the -NO2 group. | Catalysis of C-C bond formation reactions. | researchgate.net |

| General MOFs | Provide a high surface area and confined spaces for reactions, with active sites on metal nodes or linkers. | Reduction of CO2, oxidation of cyclohexene, biomass transformation. | mdpi.comrsc.org |

One of the most extensively studied applications of MOFs is in the field of gas adsorption and separation. rsc.orgnih.govnih.gov Their high porosity and the ability to tailor their pore chemistry make them ideal candidates for selectively capturing specific gas molecules from a mixture. scispace.comnih.gov

The introduction of nitro groups into the MOF structure has a pronounced effect on its gas adsorption properties. researchgate.net The polar nitro group can engage in specific dipole-quadrupole interactions with certain gas molecules, enhancing both the capacity and selectivity of the adsorption. researchgate.net This is particularly effective for the capture of carbon dioxide (CO2). researchgate.net The interaction between the polar nitro group and the quadrupole moment of CO2 leads to stronger binding, making these MOFs highly effective for CO2 separation. researchgate.net Furthermore, the electron-withdrawing nature of the nitro group makes these MOFs efficient at adsorbing other gases like nitrogen. researchgate.net This tailored surface chemistry, combined with the inherent porous structure of the framework, allows nitro-functionalized MOFs to be highly effective systems for gas storage and separation applications. researchgate.netscispace.com

| Target Gas | Interaction Mechanism | Reason for Effectiveness | Reference |

|---|---|---|---|

| Carbon Dioxide (CO2) | Dipole-quadrupole interactions. | The polar nitro group on the MOF interacts strongly with the quadrupole moment of the CO2 molecule. | researchgate.net |

| Nitrogen (N2) | Enhanced interaction due to the electron-withdrawing nature of the nitro group. | The modified electronic environment of the pore surface leads to more favorable adsorption of nitrogen. | researchgate.net |

| Hazardous Organics | Interactions related to charge separation on the nitro group. | The polarity of the functional group aids in the capture of hazardous organic molecules from air or water. | researchgate.net |

Sensing Applications in MOF-Based Systems for Organic Analytes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have garnered significant attention for their potential in chemical sensing. rsc.org Their high surface area and tunable structures make them ideal candidates for detecting a variety of analytes, including nitroaromatic compounds. rsc.org MOFs utilized for sensing applications often incorporate specific functional groups within their organic linkers to enhance selectivity and sensitivity.

The incorporation of nitro groups into the organic linkers of MOFs has been explored as a strategy for developing luminescent sensors. For instance, nitro-functionalized MOFs have been synthesized for the detection of substances like hydrogen sulfide (B99878) (H₂S). mdpi.com In these systems, a chemical reaction between the analyte and the nitro group leads to a detectable change in the MOF's fluorescence. mdpi.com However, based on available scientific literature, the specific use of 4'-Nitro-m-terphenyl as an organic linker or building block in MOF-based sensing systems for organic analytes has not been reported. While the terphenyl backbone is of interest in materials science, the application of this particular nitro-substituted variant in the context of MOF sensors remains an unexplored area.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates the assembly of molecules into larger, organized structures through non-covalent interactions. longdom.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern the process of molecular self-assembly, where molecules spontaneously form ordered arrangements. longdom.orgnorthwestern.edu This field is crucial for the bottom-up fabrication of functional materials and complex molecular systems. mdpi.com

The terphenyl molecular framework is known to participate in supramolecular organization. For example, studies on p-terphenyl derivatives have shown their ability to self-assemble into ordered, strip-like structures on metal surfaces. researchgate.net However, specific research detailing the role of this compound in supramolecular chemistry and self-assembly is not present in the current body of scientific literature. The presence of the polar nitro group would be expected to significantly influence intermolecular interactions, potentially leading to unique self-assembled architectures, but this has not yet been experimentally documented.

Building Blocks for Cyclophanes and Macrocyclic Structures

The m-terphenyl unit is a recognized structural motif used in the synthesis of macrocyclic compounds, including cyclophanes. nih.govacs.org Researchers have successfully created m-terphenyl-based cyclophanes with intra-annular nitrogen functional groups through template-promoted, ring-closing metathesis reactions. nih.govacs.org This demonstrates the utility of the m-terphenyl scaffold in constructing complex, three-dimensional molecular architectures.

While nitro compounds, in general, are considered versatile building blocks in organic synthesis, frontiersin.org the specific application of this compound as a precursor for cyclophanes or other macrocyclic structures has not been reported. The existing research has focused on other substituted m-terphenyl derivatives to achieve these syntheses. nih.govacs.org

Fluorescent Sensing Applications

The fluorescence properties of a molecule are critical for its use in sensing applications. Generally, fluorescent sensors, or fluorophores, report on their environment by changes in their fluorescence emission. However, the introduction of certain functional groups can diminish or "quench" this fluorescence.

The nitro group (—NO₂) is a well-known fluorescence quencher. Research on various m-terphenyl derivatives has shown that the presence of a nitro group on the terphenyl backbone effectively quenches its fluorescence. rsc.org This effect is attributed to the electron-withdrawing nature of the nitro group, which can provide a pathway for the excited-state energy to be dissipated non-radiatively. Consequently, compounds like this compound exhibit very weak fluorescence, making them unsuitable for sensing applications that rely on monitoring changes in fluorescence intensity. rsc.org

Mechanisms of Fluorescence Quenching with Nitroaromatic Analytes

While this compound is not itself a fluorescent sensor, it belongs to the class of nitroaromatic compounds that are widely known to be effective quenchers of other fluorescent molecules. westmont.edu Understanding the mechanisms by which nitroaromatics quench fluorescence is crucial for developing sensors to detect them, as these compounds are often environmental pollutants or components of explosives. westmont.edunih.gov

The primary mechanisms responsible for the quenching of fluorescence by nitroaromatic compounds are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). mdpi.com

Photoinduced Electron Transfer (PET): This is a dominant mechanism for quenching by nitroaromatics. mdpi.com Nitroaromatic compounds are electron-deficient due to the strong electron-withdrawing nature of the nitro group(s). When a nearby fluorophore is excited by light, it becomes electron-rich in its excited state. If the energetics are favorable, the excited fluorophore can donate an electron to the nitroaromatic analyte. This transfer of an electron forms a non-fluorescent charge-separated state (exciplex), preventing the fluorophore from returning to its ground state via the emission of a photon. mdpi.com

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule (the quencher). This mechanism does not involve electron transfer. Instead, the energy is transferred via long-range dipole-dipole interactions. For FRET to be efficient, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. mdpi.com

The quenching process can be further classified as either dynamic (collisional) or static. Dynamic quenching results from collisions between the fluorophore and the quencher in the solution, while static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chalcogen.ro The efficiency of quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. chalcogen.ro

Table 1: Key Mechanisms of Fluorescence Quenching by Nitroaromatic Compounds

| Mechanism | Description | Key Requirements |

|---|---|---|

| Photoinduced Electron Transfer (PET) | An electron is transferred from the excited fluorophore (donor) to the electron-deficient nitroaromatic analyte (acceptor), forming a non-fluorescent state. mdpi.com | Favorable redox potentials of the fluorophore and quencher. |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from the excited fluorophore to the nitroaromatic analyte through dipole-dipole coupling. mdpi.com | Overlap between the donor's emission spectrum and the acceptor's absorption spectrum; close proximity (<10 nm). |

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for Nitro-Terphenyls

The synthesis of nitro-terphenyls, while established, faces challenges related to efficiency, scalability, and environmental impact. Traditional methods often require harsh conditions, multi-step processes, and the use of hazardous reagents. Future research will be directed towards developing more elegant and sustainable synthetic strategies.

A primary focus will be on the advancement of catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is already utilized for preparing terphenyl backbones. hhu.de Innovations are needed to improve catalyst efficiency, expand substrate scope to include more complex nitro-aromatic precursors, and enable reactions in greener solvents. The development of automated synthesis platforms, which allow for iterative coupling strategies, could significantly accelerate the discovery of new terphenyl derivatives by streamlining the process of creating and testing novel structures. researchgate.net

Furthermore, there is a growing need to explore alternative synthetic paradigms that move away from classical nitration and coupling methods. This includes investigating C-H activation/nitration a a more atom-economical approach to introduce nitro groups onto pre-formed terphenyl scaffolds. Additionally, methodologies like the interrupted Nef and Meyer reactions, which offer novel pathways for transforming aliphatic nitro compounds, could be adapted for the synthesis of complex nitro-aromatic systems, providing new entry points for molecular diversity. mdpi.com

Key Research Objectives:

Green Chemistry Approaches: Development of synthetic routes that minimize waste, use non-toxic solvents, and operate at lower temperatures.

Catalyst Innovation: Designing highly active and selective catalysts for cross-coupling reactions that are robust and recyclable.

Process Automation: Utilizing automated synthesis to rapidly generate libraries of nitro-terphenyl derivatives for structure-property relationship studies. researchgate.net

Novel Reaction Pathways: Exploring unconventional reactions to build the nitro-terphenyl core, offering new synthetic possibilities. mdpi.com

Exploration of Advanced Spectroscopic and Imaging Techniques for Molecular Characterization

A deep understanding of the structure-property relationships in 4'-Nitro-m-terphenyl requires detailed molecular characterization. While standard techniques like NMR and mass spectrometry are fundamental, future research will increasingly rely on a suite of advanced spectroscopic and imaging methods to probe the molecule's electronic structure, dynamics, and interactions. nist.gov

Spectroscopy-based techniques are particularly crucial for characterizing nitroaromatic compounds. nih.govresearchgate.net Techniques such as Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes, and Laser-Induced Breakdown Spectroscopy (LIBS), an atomic emission-based method, offer powerful ways to identify and analyze these materials. nih.gov Resonance Raman spectroscopy has also shown significant promise for the selective detection of nitroaromatic compounds. nih.gov

For detailed structural elucidation in the solid state, single-crystal X-ray diffraction remains the gold standard. mdpi.com This can be complemented by Hirshfeld surface analysis to visualize and quantify intermolecular interactions, which are critical for understanding crystal packing and material properties. hhu.demdpi.com In solution, advanced 2D NMR techniques, including HSQC and HMBC experiments, are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex terphenyl derivatives. hhu.de Furthermore, fluorescence spectroscopy offers a sensitive probe of the electronic properties and environmental interactions of these molecules, with techniques like solid-state fluorescence quenching being used to study their response to external stimuli. acs.org

| Technique | Information Provided | Relevance to this compound |

| Terahertz (THz) Spectroscopy | Probes low-frequency collective vibrational modes. nih.gov | Characterization of solid-state packing and polymorphic forms. |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Elemental and molecular fragment analysis. nih.gov | Elemental composition and identification in complex matrices. |

| Raman Spectroscopy (including SERS) | Vibrational modes, molecular fingerprinting. acs.org | Sensitive detection and structural analysis, particularly for trace amounts. |

| X-ray Crystallography | Precise 3D molecular structure and crystal packing. mdpi.com | Definitive determination of bond lengths, angles, and intermolecular interactions. |

| 2D NMR (HSQC, HMBC) | Correlation of proton and carbon nuclei. hhu.de | Unambiguous assignment of complex NMR spectra for structural verification. |

| Fluorescence Spectroscopy | Electronic transitions, excited-state properties. acs.org | Probing electronic properties and potential use in sensing applications. |

Expanding Computational Modeling to Complex Multicomponent Systems

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules like this compound. researchgate.net Theoretical calculations, particularly those using Density Functional Theory (DFT), have been successfully employed to optimize molecular geometries, predict spectroscopic signatures, and understand electronic effects. hhu.de Molecular mechanics and dynamics simulations have also been used to study the behavior of terphenyl-based complexes in solution. researchgate.netutwente.nl

The next frontier in computational modeling is to move beyond single-molecule calculations and address the complexity of multicomponent systems. This involves developing and applying models that can accurately describe the behavior of this compound in realistic environments, such as in solution, at interfaces, or within a solid-state matrix.

Future efforts will focus on:

Explicit Solvent Models: Performing molecular dynamics simulations with explicit solvent molecules to understand solvation effects on conformation and reactivity. utwente.nl

Crystal Structure Prediction: Developing robust computational methods to predict the crystal packing of nitro-terphenyls, which is crucial for designing materials with specific solid-state properties.

Host-Guest Interactions: Modeling the interaction of this compound with other molecules, such as host macrocycles or biological receptors, to design systems for molecular recognition or biomedical applications. researchgate.net

Excited-State Dynamics: Using advanced quantum chemical methods to simulate the behavior of the molecule upon light absorption, which is essential for designing photoactive materials.

These advanced computational studies will provide unprecedented insight into the behavior of nitro-terphenyls and guide the rational design of new materials and molecular systems.

Designing Next-Generation Functional Materials with Enhanced Properties

The unique combination of a rigid, conjugated terphenyl backbone and an electron-withdrawing nitro group makes this compound a promising building block for a new generation of functional materials. The development of these materials relies on a fundamental understanding of structure-function relationships, which can be established through the synthetic, analytical, and computational advances described in the preceding sections. researchgate.net

One promising area is in organic electronics . The conjugated π-system of the terphenyl core provides a pathway for charge transport, suggesting potential applications in organic field-effect transistors (OFETs) and other electronic devices. mdpi.com The nitro group strongly influences the electronic properties, and by systematically varying its position and number, researchers can tune the energy levels (HOMO/LUMO) of the material to optimize performance.

Another key application is in the field of chemical sensing . The electron-deficient nature of the nitroaromatic ring makes it an effective quencher of fluorescence. This property can be exploited to design fluorescent chemosensors where the emission is turned "off" in the presence of specific analytes. Research in this area would involve incorporating the nitro-terphenyl unit into larger polymeric or supramolecular systems. acs.org

Finally, the terphenyl scaffold is being explored for biomedical applications . By functionalizing the terphenyl core, it is possible to create molecules that can interact with biological targets, such as proteins. For instance, C2-symmetrical terphenyl derivatives have been investigated as inhibitors of protein-protein interactions, opening the door for therapeutic applications. nih.gov The introduction of a nitro group could modulate the binding affinity, selectivity, and pharmacokinetic properties of such molecules.

| Application Area | Role of this compound | Desired Properties |

| Organic Electronics | Core building block for semiconducting materials. researchgate.netmdpi.com | High charge carrier mobility, tunable energy levels, good processability. |

| Chemical Sensing | Fluorescent reporter/quencher unit. acs.org | High sensitivity and selectivity, strong fluorescence quenching response. |

| Biomedical Materials | Rigid scaffold for designing bioactive molecules. nih.gov | Specific binding to biological targets, biocompatibility, optimized solubility. |

The successful design of these next-generation materials will require an interdisciplinary approach, combining innovative synthesis, advanced characterization, and predictive computational modeling to unlock the full potential of the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 4'-Nitro-M-terphenyl, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling reactions using halogenated terphenyl precursors and nitro-substituted aryl boronic acids. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 THF/H₂O solvent system are common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove nitro-byproducts. Yield optimization requires inert atmospheres (N₂/Ar) and temperature control (60–80°C) .

- Key Parameters Table:

| Precursor | Catalyst | Solvent System | Yield Range | Purity (HPLC) |

|---|---|---|---|---|

| 4-Bromo-M-terphenyl | Pd(PPh₃)₄ | THF/H₂O (1:1) | 60–75% | >95% |

| 4-Chloro-M-terphenyl | PdCl₂(dppf) | DME/H₂O (2:1) | 55–70% | >92% |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer: Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to identify nitro-group-induced deshielding (~8.2 ppm for aromatic protons adjacent to NO₂). FT-IR (nitro-stretching vibrations at 1520–1350 cm⁻¹) and mass spectrometry (EI-MS for molecular ion [M]⁺) are essential. Cross-validate with elemental analysis (C, H, N) for new derivatives .

Q. What safety protocols are critical when handling nitro-substituted terphenyls?

- Methodological Answer: Nitro compounds are irritants (skin/eyes) and may release toxic fumes. Use fume hoods , nitrile gloves, and safety goggles. Storage in airtight containers under inert gas minimizes decomposition. For spills, neutralize with wet sand and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra. Compare experimental vs. theoretical chemical shifts/vibrations. Discrepancies >5% may indicate solvation effects or conformational flexibility. Use solvent correction models (e.g., PCM for DMSO) to improve accuracy .

- Example Workflow:

Step 1: Optimize geometry (Gas Phase → Solvent Model)

Step 2: Calculate NMR/IR using Gaussian-16

Step 3: Compare with experimental data (δH, νNO₂)

Step 4: Iterate with alternative conformers if needed

Q. What strategies address contradictory results in photostability studies of this compound?

- Methodological Answer: Contradictions often arise from light source variability (UV vs. visible) or solvent polarity. Design experiments with:

Q. How can researchers optimize this compound for use in OLEDs, given its electronic properties?

- Methodological Answer: Evaluate HOMO-LUMO gaps via cyclic voltammetry (oxidation/reduction potentials in CH₂Cl₂). Adjust substituents (e.g., electron-withdrawing groups) to tune bandgaps. Collaborate with device physicists to test electroluminescence efficiency in multilayer OLED prototypes .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.